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Executive Summary

Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that
selectively targets the active, GTP-bound state of the KRAS G12C protein (KRASG12C(ON)).
This innovative mechanism of action, which involves the formation of a tri-complex with the
intracellular chaperone protein cyclophilin A (CypA), allows Elironrasib to overcome resistance
mechanisms that limit the efficacy of first-generation KRASG12C(OFF) inhibitors. Preclinical
data in Non-Small Cell Lung Cancer (NSCLC) models demonstrate potent and selective
inhibition of RAS pathway signaling, leading to significant anti-tumor activity, including in
models resistant to prior KRAS G12C inhibition. This report provides a comprehensive
overview of the preclinical data, detailing experimental methodologies and visualizing key
mechanisms to support further research and development.

Mechanism of Action: The Tri-Complex Inhibition
Model

Elironrasib's unique mechanism relies on recruiting a cellular chaperone to remodel the
surface of the target protein, creating a new binding interface.[1] The process can be
summarized in four key steps:
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Cellular Entry and Binary Complex Formation: Elironrasib enters the cell and binds to the
abundant intracellular chaperone protein, cyclophilin A (CypA).[2]

Target Recognition: The Elironrasib-CypA binary complex recognizes and binds to the
active KRASG12C(ON) protein.[2]

Covalent Modification: This binding event creates a new composite pocket on the KRAS
surface, allowing Elironrasib to covalently modify the mutant cysteine residue at position 12.

[2]

Inhibition of Downstream Signaling: The resulting irreversible tri-complex sterically blocks the
interaction of KRASG12C(ON) with its downstream effectors, such as RAF, thereby inhibiting
oncogenic signaling.[2]
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Caption: Elironrasib's Tri-Complex Mechanism of Action.

In Vitro Efficacy in NSCLC Models

Elironrasib demonstrates potent inhibition of cellular proliferation in KRASG12C-mutant
NSCLC cell lines. Its efficacy is maintained even in the presence of upstream pathway
activation, a common resistance mechanism to KRASG12C(OFF) inhibitors.
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Compound Condition IC50 (nM)

Elironrasib NCI-H358 (KRASG12C) 0.11]3]

) _ NCI-H358 + HER2 o
Elironrasib ) Maintained Potency|[2]
Overexpression

Adagrasib NCI-H358 (KRASG12C) Potent[2]

) NCI-H358 + HER2
Adagrasib ) Reduced Potency[2]
Overexpression

Note: Specific IC50 values for Adagrasib and Elironrasib under HER2 overexpression were
presented graphically in the source publication, showing a rightward shift (loss of potency) for
Adagrasib while Elironrasib’'s curve remained largely unchanged.[2]

In Vivo Anti-Tumor Activity in NSCLC Xenograft
Models

In vivo studies confirm the potent anti-tumor activity of Elironrasib, demonstrating deep and
durable tumor regressions in various NSCLC-derived xenograft models.

Table 2: Efficacy in LU99 Intracranial NSCLC Xenograft
Model

Treatment Group Dose Outcome

Elironrasib 100 mg/kg BID Deep Tumor Regression[2]
Elironrasib 200 mg/kg QD Deep Tumor Regression[2]
Adagrasib 100 mg/kg BID Antitumor Activity[2]

Note: Elironrasib compared favorably to adagrasib in this study, driving more significant tumor
regressions.[2]

Table 3: Efficacy in Sotorasib-Resistant Xenograft Model
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Resistance

Model . Treatment Dose Outcome
Mechanism
Significant Tumor
MIA PaCa-2 KRASG12C ] ) ] o
o Elironrasib Indicated Doses Growth Inhibition
CDX Amplification
(p <0.001)[2]
Ineffective
MIA PaCa-2 KRASG12C _ _
o Sotorasib Indicated Doses (Tumor Growth)
CDX Amplification

[2]

Pharmacokinetics and Pharmacodynamics

Elironrasib exhibits favorable pharmacokinetic properties and achieves rapid and sustained

target engagement in vivo.

ble 4: Sinal | Kineti

Oral
CL
Species Dose (iv) . t1/2 (h) Dose (po) Bioavailabil
(mL/min/kg) .
ity (%)
Mouse 1 mg/kg 32 - 10 mg/kg 60[2]
Dog 1 mg/kg 38 - 5 mg/kg
Cynomolgus 1 mg/kg 87 - 5 mg/kg

Pharmacodynamic Profile

In vivo pharmacodynamic studies in the LU99 NSCLC xenograft model showed that a single
oral dose of Elironrasib resulted in more rapid and complete covalent modification of the
KRASG12C protein compared to adagrasib.[2] A single administration led to sustained
inhibition of ERK phosphorylation for approximately 24 hours.[1]
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Caption: General Preclinical Experimental Workflow.

Experimental Protocols
Cellular Viability Assays

¢ Cell Line: NCI-H358 (human NSCLC with KRASG12C mutation).[2] For resistance models,
cells were engineered to overexpress receptor tyrosine kinases like HER2.[2]

* Method: Cells were seeded in appropriate multi-well plates and treated with varying
concentrations of Elironrasib or comparator compounds.

o Assay: Cell viability was assessed after 120 hours of treatment using the CellTiter-Glo®
Luminescence Cell Viability Assay (Promega), which measures ATP levels as an indicator of
metabolically active cells.[2]

¢ Analysis: IC50 values were calculated from the dose-response curves.
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In Vivo Xenograft Studies

e Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.[2]

e Tumor Implantation: NSCLC cells (e.g., LU99) or patient-derived xenograft (PDX) fragments
were implanted subcutaneously or, for intracranial models, stereotactically.[1][2]

e Treatment: Once tumors reached a specified volume, mice were randomized into treatment
groups. Elironrasib was administered orally (p.o.) at specified doses and schedules (e.qg.,
once daily [QD] or twice daily [BID]).[2]

» Efficacy Endpoint: Tumor volumes were measured regularly using calipers. The primary
endpoint was tumor growth inhibition or regression compared to the vehicle control group.[2]

o Pharmacodynamic Endpoint: For target engagement studies, tumors were harvested at
various time points after a single oral dose. The percentage of unmodified KRASG12C
peptide was quantified to assess the extent and duration of covalent modification.[2]

Conclusion

The preclinical data for Elironrasib in NSCLC models robustly support its differentiated
mechanism of action. By targeting the active KRASG12C(ON) state through a novel tri-complex
formation, Elironrasib demonstrates potent anti-tumor activity and the ability to overcome key
resistance mechanisms that challenge first-generation inhibitors. The strong in vitro and in vivo
efficacy, coupled with favorable pharmacokinetic and pharmacodynamic profiles, provide a
solid foundation for its ongoing clinical development as a promising new therapeutic paradigm
for patients with KRASG12C-mutant cancers.[2][4]
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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